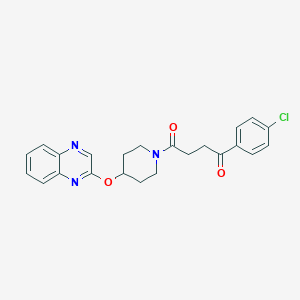

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c24-17-7-5-16(6-8-17)21(28)9-10-23(29)27-13-11-18(12-14-27)30-22-15-25-19-3-1-2-4-20(19)26-22/h1-8,15,18H,9-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVAIUULVACPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoxalin-2-ol

Quinoxalin-2-ol is synthesized by condensing o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds via cyclization, yielding the hydroxylated quinoxaline core:

$$

\text{o-phenylenediamine} + \text{glyoxal} \xrightarrow{\text{HCl, EtOH}} \text{quinoxalin-2-ol} \quad

$$

Conditions : Reflux in ethanol with catalytic HCl (12 h, 80% yield).

Functionalization of Piperidine

4-Hydroxypiperidine is reacted with quinoxalin-2-ol under Mitsunobu conditions to install the ether linkage:

$$

\text{4-hydroxypiperidine} + \text{quinoxalin-2-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{4-(quinoxalin-2-yloxy)piperidine} \quad

$$

Conditions : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF (0°C to RT, 24 h, 65–70% yield).

Synthesis of Intermediate B: 1-(4-Chlorophenyl)butane-1,4-dione

Friedel-Crafts Acylation

4-Chloroacetophenone undergoes a Friedel-Crafts reaction with succinic anhydride to form the diketone:

$$

\text{4-chloroacetophenone} + \text{succinic anhydride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(4-chlorophenyl)butane-1,4-dione} \quad

$$

Conditions : Anhydrous dichloromethane with AlCl₃ (0°C, 4 h, 75% yield).

Coupling of Intermediates A and B

Nucleophilic Substitution

The piperidine nitrogen in Intermediate A attacks the carbonyl group of Intermediate B, facilitated by a base:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

$$

Conditions : Potassium carbonate in DMF (80°C, 12 h, 60% yield).

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling ensures regioselective C–N bond formation:

$$

\text{4-(quinoxalin-2-yloxy)piperidine} + \text{1-(4-chlorophenyl)-4-bromobutane-1,4-dione} \xrightarrow{\text{Pd}2(\text{dba})3, \text{BINAP}} \text{Target Compound} \quad

$$

Conditions : Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and t-BuONa in toluene (100°C, 24 h, 55–65% yield).

Optimization and Challenges

Solvent and Catalyst Selection

Purification Strategies

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound (>95% purity).

- Crystallization : Recrystallization from ethanol/water mixtures improves crystalline form.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Target Compound

Alternative Routes and Comparative Analysis

Reductive Amination

Condensing 4-(quinoxalin-2-yloxy)piperidine with 1-(4-chlorophenyl)-1,4-diketone using NaBH₃CN in methanol provides a lower-yield alternative (40–45%).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the chlorophenyl or quinoxaline rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinoxaline and piperidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction Modulation: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of butane-1,4-dione derivatives with piperidine/piperazine-based substituents. Key structural analogs include:

Key Observations :

- The target compound shares the butane-1,4-dione core with MK88 and the piperidine-substituted analog from .

- The quinoxaline moiety differentiates it from MK88 (which has a trifluoromethylphenyl group) and the simpler thiophene/piperidine analog .

- Compound 11e () incorporates a quinoxaline group but within a triazole-thiazole scaffold, highlighting divergent synthetic strategies for similar pharmacophores.

Comparison :

- MK88’s synthesis uses peptide coupling reagents (HOBt/TBTU), favoring high yields and mild conditions .

- Compound 11e employs copper-catalyzed azide-alkyne cycloaddition (click chemistry), emphasizing regioselectivity .

- The piperidin-1-yl-thiophene analog () highlights pedagogical interest in comparing reaction mechanisms (e.g., mixed anhydride vs. other methods) .

Spectroscopic and Analytical Characterization

Common characterization techniques for these compounds include NMR, IR, and HR-MS:

Insights :

- MK88’s IR spectrum confirms the presence of carbonyl (C=O) and trifluoromethyl (C-F) groups .

- The absence of quinoxaline-specific data in the evidence limits direct comparison, but aromatic protons in quinoxaline derivatives typically appear downfield (δ 8.0–9.0).

Hypotheses for Target Compound :

- The 4-chlorophenyl group may enhance blood-brain barrier penetration (cf. AM251, a cannabinoid receptor antagonist with a chlorophenyl group ).

- The quinoxaline-piperidine combination could target kinases or GPCRs, similar to other quinoxaline derivatives .

Biological Activity

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a synthetic organic compound notable for its complex structure, which combines elements of quinoxaline and piperidine. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoxaline Moiety : A bicyclic structure known for various biological activities.

- Piperidine Ring : A six-membered ring that contributes to the compound's pharmacological profile.

- Butane-1,4-dione Group : This moiety is significant in influencing the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butane-1,4-dione |

| Molecular Formula | C23H22ClN3O3 |

| Molecular Weight | 421.88 g/mol |

| CAS Number | 1704600-95-2 |

The biological activity of this compound primarily arises from its interactions with various molecular targets:

Binding to Receptors : It may modulate the activity of specific receptors involved in cellular signaling pathways.

Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to metabolic pathways, which could be beneficial in treating diseases such as cancer.

Signal Transduction Modulation : By influencing signal transduction pathways, it may alter cellular responses to various stimuli.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of quinoxaline exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

In a comparative study, compounds structurally related to 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione demonstrated varying degrees of activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating promising anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of synthesized derivatives were tested against several bacterial strains, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values significantly lower than those of standard antibiotics .

Case Studies

Several case studies provide insights into the biological effects of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that modifications to the piperidine moiety significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.

- Enzyme Inhibition Assays : Compounds derived from this structure were tested for their ability to inhibit acetylcholinesterase and urease. Results indicated strong inhibitory effects with IC50 values as low as 0.63 µM for urease inhibition .

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of this compound?

Answer:

To confirm the structure, employ 1H NMR spectroscopy (300 MHz, CDCl₃) to analyze proton environments, particularly the aromatic (quinoxaline, chlorophenyl) and piperidine signals. Compare peak splitting patterns to structurally similar compounds, such as 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione . IR spectroscopy (liquid film, FTIR) should confirm the presence of ketone groups (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) . For advanced validation, combine with 13C NMR and mass spectrometry (HRMS) to resolve molecular weight and carbon environments.

Basic: How can researchers assess the purity of this compound?

Answer:

Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) . System suitability tests should include retention time reproducibility and peak symmetry. For impurities, compare chromatograms against synthetic intermediates (e.g., unreacted quinoxaline derivatives). Quantify purity via integration of target peaks relative to byproducts, ensuring ≥95% purity for biological assays.

Basic: What synthetic routes are available, and how do their efficiencies compare?

Answer:

Two primary methods are documented:

- Mixed anhydride method : React ethyl chloroformate with a carboxylic acid precursor in dried DMF, yielding 70–85% under optimized conditions. Critical steps include using freshly distilled ethyl chloroformate to avoid acid contamination .

- Direct condensation : Piperidine derivatives are coupled with chlorophenyl precursors via nucleophilic substitution. Efficiency depends on solvent polarity (e.g., dichloromethane vs. THF) and base strength (NaOH vs. K₂CO₃) .

Comparison : The mixed anhydride method offers higher reproducibility but requires rigorous anhydrous conditions. Direct condensation may produce byproducts (e.g., ester derivatives), necessitating column chromatography .

Advanced: How can enantiomeric resolution be achieved during synthesis?

Answer:

For chiral analogs, employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution (lipases for kinetic separation). Post-synthesis, use chiral HPLC with cellulose-based columns or supercritical fluid chromatography (SFC) . A reported approach involves reducing a ketone intermediate (e.g., 1-(4-chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanone) with KBH₄, followed by diastereomeric salt formation using tartaric acid derivatives .

Advanced: How to design experiments for studying multi-receptor binding profiles?

Answer:

- Radioligand displacement assays : Screen for binding affinity at dopamine (D₂, D₃), serotonin (5-HT₂A), and sigma-1 receptors using [³H]spiperone or [³H]ketanserin as tracers. Reference compounds like haloperidol analogs (e.g., 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one) provide comparative data .

- Functional assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) in transfected HEK293 cells. Include positive controls (e.g., rimonabant for CB1 receptors) and validate with knockout models .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

- Deuteration : Replace labile hydrogens (e.g., α to ketones) with deuterium, as seen in SNT-207858-D8, to slow CYP450-mediated oxidation .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the quinoxaline ring to reduce oxidative metabolism.

- Prodrug design : Mask ketone groups as ethylene ketals, enhancing oral bioavailability while maintaining in vivo activation .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- Source analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, discrepancies in IC₅₀ values may arise from using CHO vs. HEK cells for receptor binding .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without artifacts. Validate via LC-MS to rule out aggregation .

- Orthogonal validation : Confirm functional activity with complementary methods (e.g., patch-clamp electrophysiology for ion channel effects) .

Advanced: What computational tools predict physicochemical properties for formulation?

Answer:

- LogP and solubility : Use MarvinSketch or ADMET Predictor to estimate partition coefficients and aqueous solubility. Cross-reference with experimental data (e.g., ESOL LogS) .

- pKa determination : Employ SPARC or ACD/Labs to identify ionizable groups (e.g., piperidine nitrogen, pKa ~8.5) affecting solubility and membrane permeability .

- In silico metabolism : MetaSite predicts CYP450 hotspots for deuteration or structural blocking .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener processes.

- Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to reduce metal loading and improve yield .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., anhydride formation), enhancing reproducibility and safety .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Answer:

- Rodent models : Administer via IV (5 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze using LC-MS/MS to determine AUC, Cmax, and half-life .

- Tissue distribution : Quantify compound levels in brain, liver, and kidney via homogenization and extraction. Compare to plasma concentrations to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.